molecular formula C14H28N4 B15050438 [2-(diethylamino)ethyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B15050438
M. Wt: 252.40 g/mol
InChI Key: MCBVIKKNFAUEEP-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound with a unique structure that combines a diethylaminoethyl group with a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves a multi-step process. One common method includes the alkylation of a pyrazole derivative with a diethylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicine, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The pyrazolylmethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

Compared to similar compounds, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine exhibits unique properties due to the specific positioning of its functional groups. This unique structure can result in different reactivity and biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C14H28N4/c1-6-17(7-2)9-8-15-10-14-11-16-18(12(3)4)13(14)5/h11-12,15H,6-10H2,1-5H3

InChI Key

MCBVIKKNFAUEEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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